N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15636004
InChI: InChI=1S/C22H21N3O3S/c23-13-17-14-7-2-1-3-10-18(14)29-20(17)24-19(26)11-6-12-25-21(27)15-8-4-5-9-16(15)22(25)28/h4-5,8-9H,1-3,6-7,10-12H2,(H,24,26)
SMILES:
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.5 g/mol

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

CAS No.:

Cat. No.: VC15636004

Molecular Formula: C22H21N3O3S

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide -

Specification

Molecular Formula C22H21N3O3S
Molecular Weight 407.5 g/mol
IUPAC Name N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Standard InChI InChI=1S/C22H21N3O3S/c23-13-17-14-7-2-1-3-10-18(14)29-20(17)24-19(26)11-6-12-25-21(27)15-8-4-5-9-16(15)22(25)28/h4-5,8-9H,1-3,6-7,10-12H2,(H,24,26)
Standard InChI Key VOZLXRLVSNFPCI-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Introduction

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound featuring a unique structural combination of a cycloheptathiophene ring and an isoindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and intricate molecular structure.

Synthesis

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multi-step organic reactions. These processes often start with readily available precursors and require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Biological Activities and Applications

Preliminary studies suggest that this compound exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry. The presence of both cycloheptathiophene and isoindole moieties contributes to its potential therapeutic applications, possibly including interactions with various biological targets.

Research Findings

Compound FeatureDescriptionPotential Impact
Cycloheptathiophene RingProvides a unique structural frameworkEnhances biological activity due to its complex structure
Isoindole MoietyContributes to potential therapeutic effectsMay interact with specific biological targets
Cyano GroupAdds reactivity and potential for further modificationCan influence binding affinity to biological targets

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. For example:

  • 2-Chloro-N-(3-cyano-thiophen)acetamide: Known for its anti-inflammatory properties, this compound lacks the complex ring systems present in the subject compound.

  • N-(3-Cyano-thiophen)butanamide: This simpler analog lacks the isoindole moiety, potentially reducing its biological activity compared to the more complex compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator